ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
Overview
Description
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features an ethyl ester group, a methoxy group at the 5-position of the indole ring, and an oxoacetate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-methoxyindole.
Step 1 Formation of the Indole Derivative: The 5-methoxyindole undergoes a Vilsmeier-Haack reaction to introduce a formyl group at the 3-position, yielding 5-methoxy-3-formylindole.
Step 2 Formation of the Oxoacetate Moiety: The formyl group is then converted to an oxoacetate group through a series of reactions involving the use of ethyl oxalyl chloride and a base such as triethylamine.
Step 3 Esterification: The final step involves esterification to form ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, use of automated reactors, and stringent purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the oxoacetate moiety, converting it to a hydroxyl group.
Substitution: The indole ring can participate in electrophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups onto the indole ring.
Scientific Research Applications
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme interactions and receptor binding due to its indole structure.
Material Science: Indole derivatives are explored for their electronic properties and potential use in organic electronics.
Agricultural Chemistry: Potential use in the synthesis of plant growth regulators and pesticides.
Mechanism of Action
The mechanism of action of ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The indole ring is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-3-acetic acid: Similar structure but with a carboxylic acid group instead of an oxoacetate.
5-Methoxytryptamine: Contains an amine group instead of an ester.
Melatonin: A well-known indole derivative with a methoxy group at the 5-position and an acetamide group at the 3-position.
Uniqueness
Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its ester and oxoacetate moieties provide sites for further chemical modification, making it a valuable intermediate in synthetic organic chemistry.
Properties
IUPAC Name |
ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVIIWPDSFYACO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376913 | |
Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14771-33-6 | |
Record name | ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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